Cas no 1934965-54-4 (3-(2-methylfuran-3-yl)methylpyrrolidine)

3-(2-methylfuran-3-yl)methylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylfuran-3-yl)methylpyrrolidine
- 1934965-54-4
- EN300-1771387
- 3-[(2-methylfuran-3-yl)methyl]pyrrolidine
-
- インチ: 1S/C10H15NO/c1-8-10(3-5-12-8)6-9-2-4-11-7-9/h3,5,9,11H,2,4,6-7H2,1H3
- InChIKey: VXFBBFZXPKGYPC-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(=C1C)CC1CNCC1
計算された属性
- せいみつぶんしりょう: 165.115364102g/mol
- どういたいしつりょう: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 25.2Ų
3-(2-methylfuran-3-yl)methylpyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1771387-0.05g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1771387-1g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 1g |
$1543.0 | 2023-09-20 | ||
Enamine | EN300-1771387-5g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 5g |
$4475.0 | 2023-09-20 | ||
Enamine | EN300-1771387-10g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1771387-0.1g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1771387-1.0g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1771387-0.5g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1771387-5.0g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1771387-10.0g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1771387-0.25g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 0.25g |
$1420.0 | 2023-09-20 |
3-(2-methylfuran-3-yl)methylpyrrolidine 関連文献
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
3-(2-methylfuran-3-yl)methylpyrrolidineに関する追加情報
Comprehensive Overview of 3-(2-methylfuran-3-yl)methylpyrrolidine (CAS No. 1934965-54-4): Properties, Applications, and Industry Insights
The compound 3-(2-methylfuran-3-yl)methylpyrrolidine (CAS No. 1934965-54-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, combining a pyrrolidine ring with a 2-methylfuran moiety, make it a versatile intermediate for synthesizing bioactive compounds. Researchers and industry professionals frequently search for terms like "pyrrolidine derivatives in drug discovery" or "furan-based building blocks", reflecting the growing demand for innovative heterocyclic compounds in modern chemistry.
From a structural perspective, 3-(2-methylfuran-3-yl)methylpyrrolidine exhibits a molecular framework that enables diverse functionalization. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, contributes to conformational rigidity, while the 2-methylfuran group introduces aromatic character and potential for π-stacking interactions. This combination aligns with current trends in fragment-based drug design (FBDD), a hot topic in medicinal chemistry circles. Searches for "heterocyclic scaffolds for lead optimization" often highlight such hybrid structures as valuable tools for addressing challenging biological targets.
The synthesis of 3-(2-methylfuran-3-yl)methylpyrrolidine typically involves multi-step organic transformations, with careful control of reaction conditions to preserve the integrity of both heterocyclic systems. Modern synthetic approaches emphasize atom economy and green chemistry principles, responding to industry demands for sustainable production methods. Analytical characterization of this compound employs advanced techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis - all keywords frequently associated with quality control searches in chemical databases.
In pharmaceutical applications, derivatives of 3-(2-methylfuran-3-yl)methylpyrrolidine have shown promise in various therapeutic areas. The structural motif appears in compounds investigated for CNS activity, with particular interest in GPCR modulation - a trending topic in neuroscience research. The presence of both basic (pyrrolidine nitrogen) and lipophilic (furan ring) components makes this scaffold suitable for crossing biological barriers, addressing common search queries about "blood-brain barrier permeable compounds".
Material science applications have also explored 3-(2-methylfuran-3-yl)methylpyrrolidine as a precursor for functional polymers. The furan ring's ability to participate in Diels-Alder reactions enables the creation of responsive materials, aligning with growing interest in "smart polymers" and "recyclable thermosets". These applications respond to environmental concerns driving many current research initiatives and corresponding search behaviors in scientific literature.
From a commercial perspective, the availability of 3-(2-methylfuran-3-yl)methylpyrrolidine (CAS No. 1934965-54-4) remains limited to specialized chemical suppliers, reflecting its status as a high-value fine chemical. Procurement specialists often search for "custom heterocyclic synthesis" or "small-scale batch production" when sourcing such compounds. The market for these intermediates continues to grow, particularly in regions with strong pharmaceutical and biotech sectors.
Safety considerations for handling 3-(2-methylfuran-3-yl)methylpyrrolidine follow standard laboratory protocols for organic compounds. While not classified as hazardous under major regulatory frameworks, proper personal protective equipment (PPE) and ventilation controls are recommended - terms frequently included in safety-related searches by laboratory personnel. The compound's stability profile makes it suitable for standard storage conditions, an important factor for inventory management in research facilities.
Future research directions for 3-(2-methylfuran-3-yl)methylpyrrolidine derivatives may explore their potential in bioconjugation chemistry or as ligands for catalytic systems. These applications correspond to emerging trends in chemical biology and green chemistry, areas generating substantial online search activity. The compound's structural features position it well for innovation in these dynamic fields of study.
In summary, 3-(2-methylfuran-3-yl)methylpyrrolidine (CAS No. 1934965-54-4) represents an important building block in contemporary organic synthesis. Its dual heterocyclic nature addresses multiple current research priorities, from drug discovery to advanced materials development. As scientific databases show increasing searches for "multifunctional heterocycles" and "hybrid scaffold synthesis", this compound's relevance continues to grow across chemical and life science disciplines.
1934965-54-4 (3-(2-methylfuran-3-yl)methylpyrrolidine) 関連製品
- 2216747-07-6((3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride)
- 1797963-51-9(4-bromo-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide)
- 15074-54-1(2-Chlorophenyl dichlorophosphate)
- 2361878-79-5(N-2-(4,4-dimethylazepan-1-yl)-2-oxoethyl-N-ethylprop-2-enamide)
- 1337758-44-7(4-(azetidin-2-yl)-3-methoxyphenol)
- 23275-49-2(1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)-)
- 1353946-35-6([4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid)
- 1805316-03-3(2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde)
- 1361524-10-8(2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl)
- 2411265-42-2(N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide)




